

LY2452473: A Prostate-Sparing Anabolic Agent - A Comparative Guide

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Compound of Interest

Compound Name: LY2452473

Cat. No.: B1675633

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) **LY2452473** (also known as OPK-88004) with alternative androgenic therapies, focusing on its prostate-sparing effects. The information is supported by experimental data from clinical trials to aid in research and development decisions.

Executive Summary

LY2452473 is a non-steroidal SARM designed to provide the anabolic benefits of androgens, such as increased muscle mass and bone density, while minimizing the androgenic side effects on the prostate.^[1] Clinical data suggests that **LY2452473** is effective in increasing lean body mass without adversely affecting the prostate, as evidenced by stable prostate-specific antigen (PSA) levels. This contrasts with traditional Testosterone Replacement Therapy (TRT), which can be associated with an increase in PSA and concerns about prostate health. Another SARM, Enobosarm (GTx-024), also demonstrates a similar tissue-selective profile with a favorable prostate safety profile.

Comparative Data on Prostate Effects

The following table summarizes the quantitative data on the prostate-sparing effects of **LY2452473** compared to Testosterone Replacement Therapy and Enobosarm.

Compound	Clinical Trial	Patient Population	Dosage(s)	Change in Prostate-Specific Antigen (PSA)	Incidence of Prostate Cancer	Other Prostate-Related Observations
LY2452473 (OPK-88004)	Phase II (NCT02499497)	Men post-radical prostatectomy for low-grade prostate cancer	1mg, 5mg, 15mg daily for 12 weeks	No participant experienced PSA recurrence.	Not reported (study in patients with a history of prostate cancer).	The study concluded that administration of OPK-88004 was safe and not associated with PSA recurrence.
LY2452473	Phase I (NCT01275157)	Healthy male volunteers	Up to 75mg	No significant effects on PSA levels. [2]	Not applicable.	-
Testosterone Replacement Therapy (TRT)	TRAVERS E Study	Men with hypogonadism and cardiovascular disease or increased risk	Transdermal testosterone gel	Greater increase in PSA levels than placebo (estimated between-group difference of 0.11 ng/mL at 3 months and 0.15 ng/mL at	The incidence of prostate cancer was not significantly different between the testosterone and placebo groups.	No significant difference in acute urinary retention, invasive prostate procedures, or new pharmacologic treatment for lower urinary

				12 months).[3]		tract symptoms compared to placebo. [3]
Enobosarm (GTx-024)	Phase II	Healthy elderly men and postmenopausal women	3mg daily for 12 weeks	The study highlighted sparing of androgenic tissue related to prostate effects in men.[4][5]	Not reported.	Preclinical studies in rats showed a reduction in prostate size at doses that increased muscle mass.[4]
Enobosarm	Phase 2b (QUALITY Study)	Patients with obesity receiving a GLP-1 receptor agonist	3mg and 6mg daily	No adverse events of increases in prostate-specific antigen in men were reported. [6]	Not reported.	-

Anabolic Effects: A Key Benefit

While demonstrating a favorable prostate safety profile, **LY2452473** has shown significant anabolic effects.

Compound	Clinical Trial	Patient Population	Dosage(s)	Change in Lean Body Mass	Change in Fat Mass
LY2452473 (OPK-88004)	Phase II (NCT02499497)	Men post-radical prostatectomy	1mg, 5mg, 15mg daily for 12 weeks	Dose-related increase in whole-body and appendicular lean mass.	Significantly greater decrease in percent body fat than placebo.
Enobosarm (GTx-024)	Phase II	Healthy elderly men and postmenopausal women	3mg daily for 12 weeks	Statistically significant increase in total lean body mass (average of 1.3 kg \pm 0.3 vs. placebo). [4]	Statistically significant decrease in total fat mass at the 3mg dose.[4]

Experimental Protocols

LY2452473 (OPK-88004) Phase II Trial (NCT02499497)

- Objective: To evaluate the safety and efficacy of OPK-88004 in symptomatic, testosterone-deficient men who had undergone radical prostatectomy for low-grade, organ-confined prostate cancer.
- Study Design: A 12-week, randomized, double-blind, placebo-controlled, multi-center trial.
- Participants: 114 men aged 19 years or older who had undergone radical prostatectomy for low-grade, organ-localized prostate cancer, with undetectable PSA levels for at least two years post-surgery and symptoms of testosterone deficiency.[7]
- Intervention: Participants were randomized to receive placebo, or 1mg, 5mg, or 15mg of OPK-88004 orally once daily for 12 weeks.[7]

- Primary Outcome Measures: The primary outcome was the change in sexual activity score. [7]
- Secondary Outcome Measures: Included changes in body composition (lean and fat mass) measured by dual-energy X-ray absorptiometry (DXA), muscle strength, physical function, and safety, including PSA monitoring.[7]

Testosterone Replacement Therapy (TRAVERSE) Study

- Objective: To evaluate the cardiovascular safety of testosterone replacement therapy in men with hypogonadism. A secondary objective was to assess prostate safety.
- Study Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.
- Participants: 5,246 men aged 45 to 80 years with pre-existing or a high risk of cardiovascular disease and at least one symptom of hypogonadism.
- Intervention: Participants were randomized to receive a 1.62% transdermal testosterone gel or a placebo gel daily.
- Prostate Safety Assessment: Prostate-related adverse events, including prostate cancer, were monitored. PSA levels were measured at baseline and at 6, 12, 24, and 36 months.

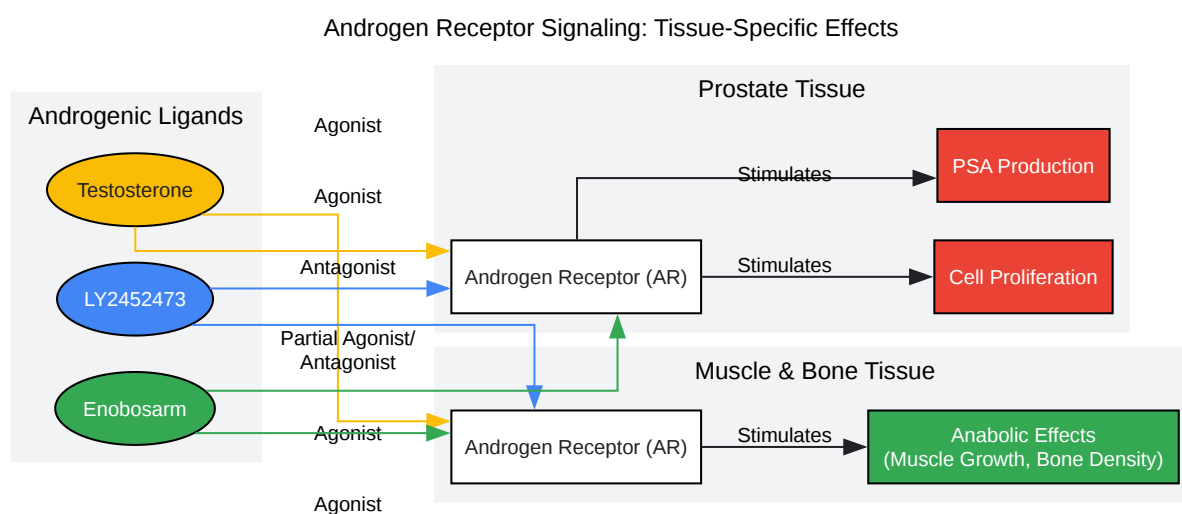
Enobosarm (GTx-024) Phase II Trial

- Objective: To evaluate the effect of GTx-024 on total lean body mass and physical function in healthy elderly men and postmenopausal women.
- Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[4][5]
- Participants: 120 healthy elderly men (over 60 years) and postmenopausal women.[4][5]
- Intervention: Participants were randomized to receive placebo, or 0.1mg, 0.3mg, 1mg, or 3mg of GTx-024 orally once daily for 12 weeks.
- Primary Outcome Measures: Change in total lean body mass measured by DXA.
- Secondary Outcome Measures: Included physical function, body weight, and safety.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The diagram below illustrates the differential effects of Testosterone, **LY2452473**, and Enobosarm on the androgen receptor (AR) in prostate tissue versus muscle and bone tissue.



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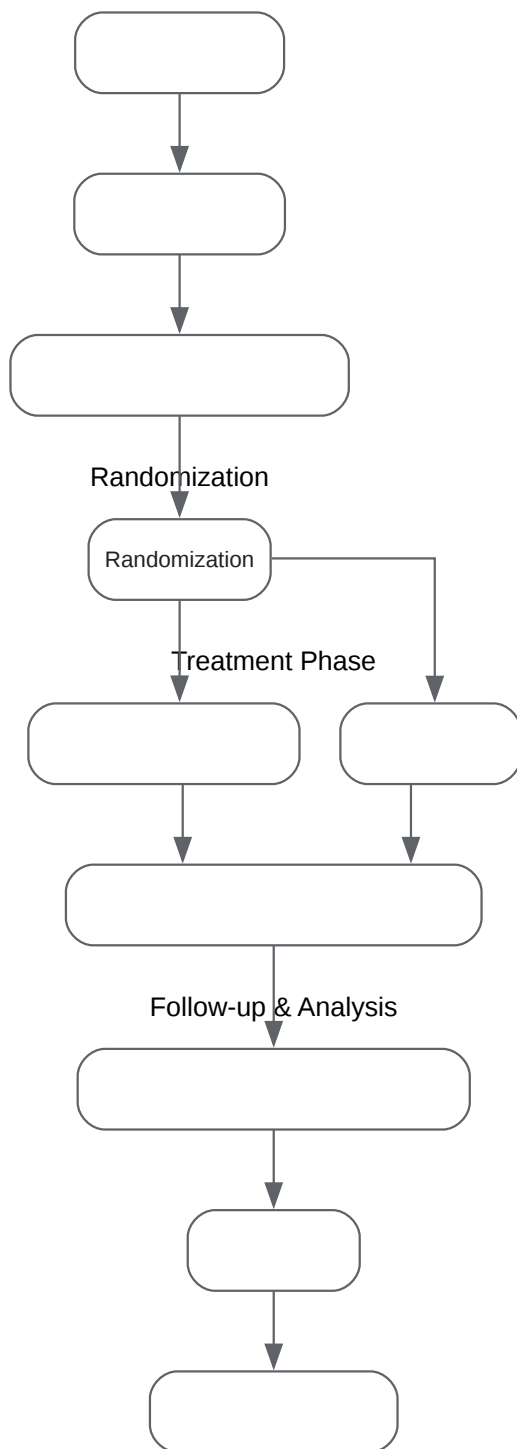
Caption: Differential Androgen Receptor Signaling

Experimental Workflow for a Typical SARM Clinical Trial

The following diagram outlines a typical workflow for a clinical trial evaluating a SARM like **LY2452473**.

Clinical Trial Workflow for a SARM

Screening & Enrollment

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Caption: SARM Clinical Trial Workflow

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